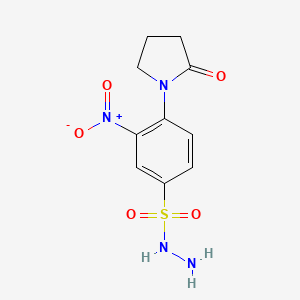

![molecular formula C18H15BrN2O2 B5003943 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5003943.png)

4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is an atypical agonist of a7-nAChR that binds to the receptor in an intrasubunit cavity, and activates the channel via a mechanism that is distinct from conventional agonists .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions . In addition, 4-bromo quinolines as key intermediates could further undergo the coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at C4 position of quinolines .Molecular Structure Analysis

The molecular formula of this compound is C18H17BrN2O2S . The double bond of the ketone group and the nitro group are characteristic Csp2–O and Nsp2–O bonds, respectively .Chemical Reactions Analysis

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .Mécanisme D'action

Safety and Hazards

Orientations Futures

Difficult-to-access 4-bromo quinolines are constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility . This compound represents the most potent ago-PAM of α7 nAChRs available to date and is considered for further in vivo evaluation .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-12-9-7-11(8-10-12)17-14-4-1-3-13(14)15-5-2-6-16(21(22)23)18(15)20-17/h1-3,5-10,13-14,17,20H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLONEOOAVEPSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5003871.png)

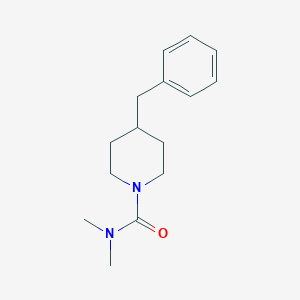

![N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B5003890.png)

![2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5003897.png)

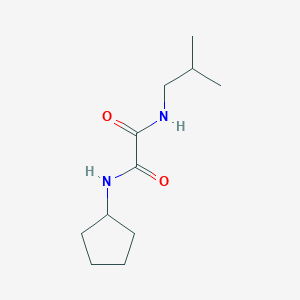

![N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5003898.png)

![5-[(2,4-difluorophenoxy)methyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5003907.png)

![N~2~-(2-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5003914.png)

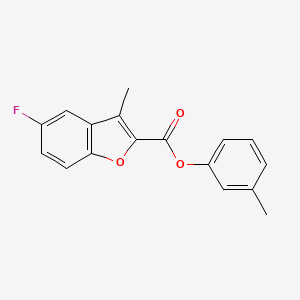

![propyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5003949.png)

![1-(5-Bromothiophen-2-yl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B5003955.png)

![5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5003974.png)

![7-amino-5-(2,3-dimethoxyphenyl)-2-methyl-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5003977.png)